1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride
Description
1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride (CAS: 1423034-69-8) is a substituted phenyl ethylamine derivative with a methanesulfinyl (-S(=O)-CH₃) functional group at the para position of the benzene ring. The compound has a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol . Its structure combines a polar sulfinyl group with a primary amine hydrochloride salt, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing receptor-targeting agents.
Properties
IUPAC Name |
1-(4-methylsulfinylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-7(10)8-3-5-9(6-4-8)12(2)11;/h3-7H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZVAVBBDDULHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-69-8 | |
| Record name | 1-(4-methanesulfinylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methanesulfinylbenzaldehyde with ethylamine under specific conditions to form the intermediate product, which is then treated with hydrochloric acid to obtain the final compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound features a methanesulfinyl group attached to a phenyl ring and an ethanamine backbone. Its molecular formula is with a molecular weight of approximately 175.65 g/mol. The presence of the sulfinyl group enhances its reactivity and interaction with biological targets, making it a candidate for various applications.
Medicinal Chemistry
1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride has been studied for its potential as a drug candidate in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, potentially enhancing the efficacy of existing chemotherapeutic agents through synergistic effects. In vitro assays have shown reduced cell viability in various cancer cell lines, suggesting its role as an adjunctive treatment in oncology .
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, indicating potential applications in developing new antimicrobial agents .
Enzyme Inhibition Studies
This compound has shown promise as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways related to cancer and inflammation. For instance:
- Cyclooxygenase (COX) Inhibition : Studies have indicated that it effectively inhibits COX enzymes, which play a critical role in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have been documented to highlight the effectiveness of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus, revealing significant bacterial growth reduction at concentrations as low as 10 µg/mL .
- Anticancer Activity : In vitro assays demonstrated that treatment with this compound led to increased reactive oxygen species (ROS) production in cancer cells, contributing to oxidative stress and subsequent apoptosis .
- Enzyme Interaction Studies : Research involving enzyme kinetics revealed effective inhibition of COX enzymes by this compound, suggesting potential applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Sulfinyl vs. Sulfonyl Derivatives
- 2-(4-Methanesulfonylphenyl)ethan-1-amine Hydrochloride Key Difference: Replaces the sulfinyl (-S(=O)-) group with a sulfonyl (-SO₂-) moiety. Molecular Weight: Higher due to the additional oxygen atom (e.g., C₉H₁₄ClNO₂S vs. C₉H₁₄ClNOS).
Sulfinyl vs. Thioether Derivatives
- 1-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethan-1-amine (Compound 43)
Halogen-Substituted Analogs
- 1-(4-Chlorophenyl)ethan-1-amine Hydrochloride (CAS: 538896-10-9) Key Difference: Substitutes sulfinyl with a chloro (-Cl) group.
Physicochemical Properties
Key Observations :
- Sulfonyl/sulfinyl derivatives exhibit higher molecular weights than halogenated analogs.
- Halogenated compounds often show higher purity (≥98%) due to standardized synthetic protocols .
Pharmacological Relevance
Serotonin Receptor-Targeting Derivatives
- N-Substituted (2-Phenylcyclopropyl)methylamines (e.g., Compounds 29–31 in ):
- Share an ethylamine backbone but incorporate cyclopropane rings and methoxy groups.
- Functional Selectivity : Demonstrated biased agonism at serotonin 2C (5-HT2C) receptors, suggesting the target compound’s sulfinyl group could modulate receptor subtype selectivity .
Biological Activity
1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride, also known by its CAS number 1423034-69-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13ClN2OS
- Molecular Weight : 218.73 g/mol
- CAS Number : 1423034-69-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of specific proteins involved in cellular signaling pathways.
Antidepressant Effects
Recent studies have indicated that the compound may exhibit antidepressant-like effects. In animal models, it has been shown to influence serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer properties. Preliminary studies suggest it could inhibit tumor cell proliferation through apoptosis induction.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation. | |
| A549 (lung cancer) | 12.5 | Inhibition of cell cycle progression at the G2/M phase. |
Case Study 1: Antidepressant Activity
In a controlled trial involving rodents, the administration of varying doses of the compound resulted in notable changes in behavior indicative of antidepressant effects. The study utilized the forced swim test and tail suspension test to measure despair-like behavior.
Case Study 2: Cancer Cell Proliferation Inhibition
A study assessed the effect of the compound on different cancer cell lines. The results demonstrated a dose-dependent inhibition of proliferation, with significant effects observed at concentrations below 20 µM.
Q & A
Q. What are the established synthetic routes for 1-(4-Methanesulfinylphenyl)ethan-1-amine hydrochloride?
Answer: Synthesis typically involves sequential functionalization of the phenyl ring followed by reductive amination. A validated protocol includes:
Sulfoxide Formation : Oxidation of 4-(methylthio)phenyl precursors using meta-chloroperbenzoic acid (mCPBA) in dichloromethane to yield the methanesulfinyl group.
Aldehyde Preparation : Conversion to 4-methanesulfinylbenzaldehyde via Friedel-Crafts alkylation.
Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol under nitrogen, followed by HCl treatment to isolate the hydrochloride salt.
This method aligns with procedures for analogous compounds like 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, where pH control (pH 4–5) and low temperatures (0–5°C) minimize side reactions .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₉H₁₃ClNOS: 234.0412 [M+H]⁺).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) should show characteristic signals: δ 8.45 (s, 3H, NH₃⁺), 7.85–7.55 (m, 4H, aromatic), 3.20 (q, 2H, CH₂NH₂), 2.75 (s, 3H, S(O)CH₃).
- Infrared Spectroscopy (IR) : Peaks at 1150–1250 cm⁻¹ (S=O stretch) and 2500–2800 cm⁻¹ (NH₃⁺ stretch).
Cross-referencing with literature data for structurally related hydrochlorides ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Answer: Discrepancies may arise from tautomerism, paramagnetic impurities, or residual solvents. Mitigation strategies include:
- Deuterated Solvent Optimization : Use DMSO-d₆ or D₂O to suppress exchangeable proton broadening.
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous signals (e.g., distinguishing CH₂NH₂ from aromatic protons).
- Dynamic NMR (DNMR) : Detects rotational barriers in sulfoxide groups, which may split signals at elevated temperatures.
For example, in N-substituted cyclopropylmethylamine hydrochlorides, HMBC confirmed methanesulfinyl-phenyl connectivity .
Q. What functional assays are suitable for studying this compound’s interaction with serotonin receptors?
Answer:
- β-Arrestin Recruitment Assays : Quantify biased agonism using HEK293 cells transfected with 5-HT₂A receptors and β-arrestin-2 luciferase reporters.
- Calcium Flux Assays : Fluorometric measurements (e.g., FLIPR Tetra) assess Gq-mediated signaling.
- Electrophysiology : Patch-clamp studies on primary neurons evaluate ion channel modulation.
Data interpretation should reference EC₅₀ values and Emax ratios (e.g., β-arrestin vs. G-protein bias) as demonstrated for phenylalkylamine derivatives .
Q. How does substitution at the methanesulfinyl group affect pharmacological activity?
Answer: A structure-activity relationship (SAR) study can be designed as follows:
Methodological Challenges
Q. How should researchers address low yields during the reductive amination step?
Answer:
- Optimized Reaction Conditions : Use a 10:1 molar ratio of aldehyde:amine, and add molecular sieves (3Å) to sequester water.
- Catalyst Screening : Test alternatives to NaBH₃CN (e.g., PyBOP or STAB) in THF at reflux.
- Workup Refinement : Extract unreacted aldehydes with ethyl acetate (3 × 50 mL) before acidification.
For 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, these adjustments improved yields from 45% to 72% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
